3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL

Overview

Description

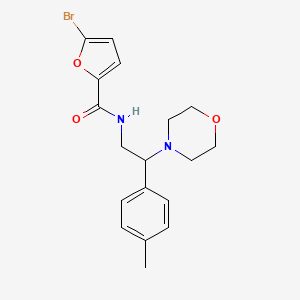

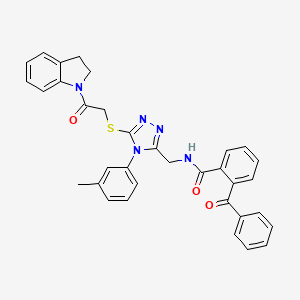

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is an organic molecule with a molecular formula of C25H24N2O . It is often used as an intermediate product in the synthesis of various chemical compounds. The molecule contains a trityl group, which is a bulky and stable radical often used as a protecting group in organic synthesis.

Synthesis Analysis

The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves several steps. For instance, one method involves the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20℃ . Another method involves a multi-step reaction with 4 steps: 1) H2 / 10% Pd/C / H2O / 4 h / 40 °C, 2) sulfuric acid / 12 h / Heating, 3) LiAlH4 / tetrahydrofuran / 15 h / 20 °C, 4) triethylamine / dimethylformamide / 2 h / 20 °C .Molecular Structure Analysis

The molecular structure of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can be represented by the InChI code: 1S/C25H24N2O/c28-18-10-17-24-19-27 (20-26-24)25 (21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 .Chemical Reactions Analysis

The chemical reactions involving 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL are complex and can vary depending on the specific conditions and reagents used . For example, one reaction involves the use of sodium hydride in toluene for 2h, followed by the addition of 1-(chlorophenylmethyl)-4-fluorobenzene in toluene at 70℃ for 8h, and finally treatment with hydrogen chloride in tetrahydrofuran for 2h .Physical And Chemical Properties Analysis

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a white to yellow solid . It has a molecular weight of 368.48 .Scientific Research Applications

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Development of New Drugs

Imidazole, a component of “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis of Imidazole Derivatives

“3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” can be used as an intermediate in the synthesis of imidazole derivatives. These derivatives have a broad range of chemical and biological properties .

Antifungal Activity

The presence of a second aromatic ring in “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” could enhance the antifungal activity of azoles . This makes it a potential candidate for the development of new antifungal drugs.

Safety and Hazards

The safety information for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol, have a broad range of biological activities . They can interact with various biological targets, leading to their diverse therapeutic potential .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL with its targets would depend on the specific biological context and the nature of the target .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it is likely that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could affect multiple pathways .

Pharmacokinetics

These properties would determine the bioavailability of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL and its ability to reach its targets in the body .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol .

properties

IUPAC Name |

3-(1-tritylimidazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVPOYFZJLLZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)

![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)

![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2621158.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2621163.png)

![(E)-4-(Dimethylamino)-N-[[5-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2621166.png)